molecular formula C15H10ClN3O3 B5428535 2-(5-CHLORO-2-NITROPHENYL)-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

2-(5-CHLORO-2-NITROPHENYL)-4-METHYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5428535
M. Wt: 315.71 g/mol
InChI Key: FENJTMDAMNDVCA-UHFFFAOYSA-N
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Description

The compound “2-(5-chloro-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone” is a complex organic molecule. It contains a phthalazinone group, which is a type of heterocyclic compound. The molecule also has a nitro group (-NO2) and a chloro group (-Cl) attached to a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the nitro group could introduce some polarity to the molecule, and the chloro group might make the molecule more reactive .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitro group could potentially be reduced to an amino group, and the chloro group could undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a nitro group could make the compound somewhat polar, and it might have a relatively high melting point due to the presence of the aromatic ring and the heterocyclic phthalazinone group .

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “2-(5-chloro-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis .

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c1-9-11-4-2-3-5-12(11)15(20)18(17-9)14-8-10(16)6-7-13(14)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENJTMDAMNDVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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